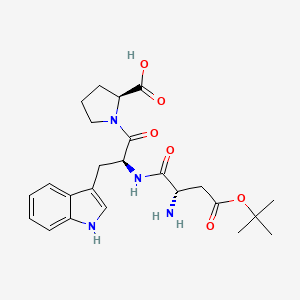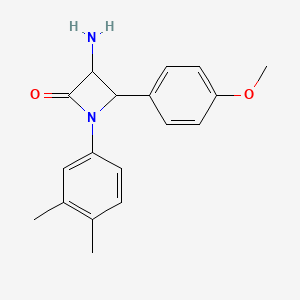![molecular formula C16H22ClNO2 B15063094 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane CAS No. 63377-23-1](/img/structure/B15063094.png)
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework. Spiro compounds are known for their distinctive three-dimensional structures, which often result in unique chemical and biological properties. This particular compound features a chlorophenyl group, an ethyl group, and a spirocyclic system containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core through a series of reactions. One common method involves the reaction of a suitable diol with a cyclic ketone to form the spirocyclic structure. The chlorophenyl and ethyl groups are then introduced through subsequent reactions, such as halogenation and alkylation .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure is believed to play a key role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A similar spiro compound with a different substitution pattern, used in various chemical and biological studies.
3,9-Diazaspiro[5.5]undecane: Another spiro compound with nitrogen atoms in the spirocyclic core, known for its unique chemical properties.
Uniqueness
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane stands out due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of oxygen and nitrogen atoms in the spirocyclic core also contributes to its unique properties compared to other spiro compounds .
Propriétés
Numéro CAS |
63377-23-1 |
|---|---|
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.80 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H22ClNO2/c1-2-13-11-19-15(12-4-3-5-14(17)10-12)20-16(13)6-8-18-9-7-16/h3-5,10,13,15,18H,2,6-9,11H2,1H3 |
Clé InChI |
VHGOHMONDGCUFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(OC12CCNCC2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)



![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)

![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)



![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)



